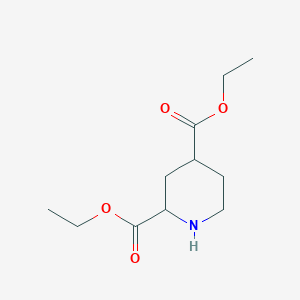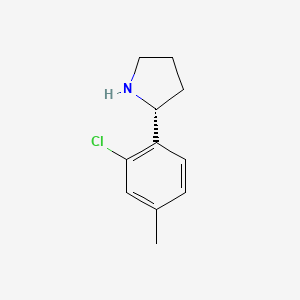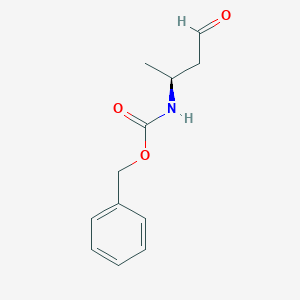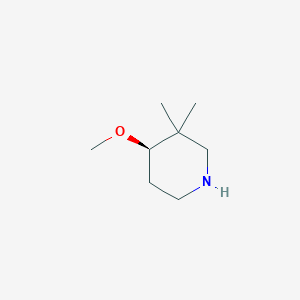
tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.2881 g/mol . This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(1-methyl-2-oxopiperidin-4-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the manufacture of various chemicals and materials. It is employed in the production of polymers, resins, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal as a protecting group. This makes it particularly useful in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-5-6-13(4)9(14)7-8/h8H,5-7H2,1-4H3,(H,12,15) |
InChI Key |
MUTAXYLQHZYPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)

![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)





![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)

![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

